

# Seladelpar's Effect on Gene Expression in Liver Cells: A Technical Guide

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Compound of Interest		
Compound Name:	Seladelpar	
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# **Executive Summary**

**Seladelpar** is a potent, selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a pivotal role in regulating metabolic and inflammatory pathways.[1][2] In the liver, PPARδ is expressed in multiple cell types, including hepatocytes, cholangiocytes, Kupffer cells, and hepatic stellate cells, making it a critical target for therapeutic intervention in chronic liver diseases.[1][3][4] This document provides a comprehensive technical overview of **seladelpar**'s mechanism of action, its impact on hepatic gene expression, and the experimental methodologies used to elucidate these effects. Clinical and preclinical data demonstrate that **seladelpar** modulates genes involved in bile acid synthesis, lipid metabolism, and inflammation, supporting its development for conditions such as Primary Biliary Cholangitis (PBC) and Non-alcoholic Steatohepatitis (NASH).

### Core Mechanism of Action: PPARδ Activation

As a ligand-activated transcription factor, PPARδ exerts its effects on gene expression by forming a heterodimer with the retinoid X receptor (RXR). **Seladelpar** binds to and activates PPARδ, leading to the formation of the PPARδ/RXR complex. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby activating or repressing their transcription. This foundational mechanism allows **seladelpar** to orchestrate broad changes in the liver's transcriptional landscape.



## **Key Signaling Pathways and Gene Regulation**

**Seladelpar**'s therapeutic effects are underpinned by its ability to modulate specific signaling cascades and gene networks in the liver.

### **Regulation of Bile Acid Synthesis**

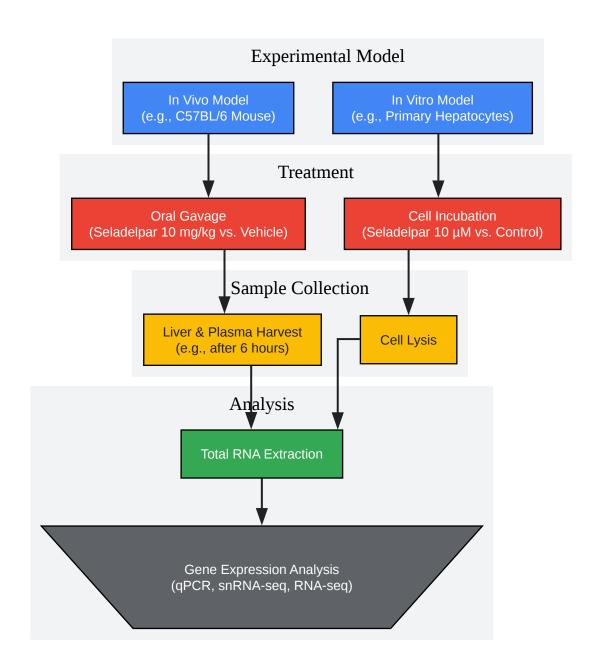
A primary mechanism of **seladelpar** is the reduction of bile acid synthesis, a crucial factor in cholestatic liver diseases like PBC. This is achieved through an indirect, Farnesoid X Receptor (FXR)-independent pathway.

- FGF21 Upregulation: **Seladelpar** treatment leads to a significant increase in the expression and secretion of Fibroblast Growth Factor 21 (FGF21) from hepatocytes.
- JNK Pathway Activation: The secreted FGF21 protein then activates the c-Jun N-terminal kinase (JNK) signaling pathway within the hepatocytes.
- CYP7A1 Repression: Activation of the JNK cascade culminates in the transcriptional repression of CYP7A1 (Cholesterol 7α-hydroxylase), the gene encoding the rate-limiting enzyme in the classical bile acid synthesis pathway.

By downregulating CYP7A1, **seladelpar** effectively reduces the conversion of cholesterol into bile acids, thereby lowering the total bile acid pool.







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